![molecular formula C18H17ClN2O2 B303205 N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide](/img/structure/B303205.png)
N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide is a chemical compound that is commonly referred to as a selective CB2 receptor agonist. It has been found to have potential therapeutic applications in the treatment of various diseases, including inflammation, pain, and cancer.
Mecanismo De Acción
N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide works by selectively activating the CB2 receptor, which is primarily expressed in immune cells. Activation of the CB2 receptor leads to a reduction in inflammation and pain, as well as an increase in apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide are primarily related to its activation of the CB2 receptor. This leads to a reduction in the production of pro-inflammatory cytokines, such as TNF-α and IL-6, as well as a decrease in the production of reactive oxygen species. Additionally, it has been found to increase apoptosis in cancer cells, leading to a reduction in tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide is its selectivity for the CB2 receptor, which reduces the risk of off-target effects. Additionally, it has been found to have a good safety profile, making it a promising candidate for further clinical development. However, one of the limitations of N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide is its poor solubility, which can make it difficult to administer in vivo.
Direcciones Futuras
There are many possible future directions for research on N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide. One area of interest is the development of more efficient synthesis methods that can increase the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action and potential therapeutic applications of N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide. Finally, more research is needed to determine the optimal dosage and administration route for the compound in various disease models.
Métodos De Síntesis
The synthesis of N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide is a complex process that involves multiple steps. The first step is the synthesis of 5-chloro-2-aminobenzoxazole, which is then reacted with 3-bromoanisole to form 3-(5-chloro-1,3-benzoxazol-2-yl)anisole. This compound is then reacted with 3-methylbutanoyl chloride in the presence of a base to form N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide.
Aplicaciones Científicas De Investigación
N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory and analgesic effects, which make it a promising candidate for the treatment of chronic pain and inflammation. Additionally, it has been found to have anti-cancer properties, making it a potential treatment option for various types of cancer.
Propiedades
Nombre del producto |
N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide |
|---|---|
Fórmula molecular |
C18H17ClN2O2 |
Peso molecular |
328.8 g/mol |
Nombre IUPAC |
N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide |
InChI |
InChI=1S/C18H17ClN2O2/c1-11(2)8-17(22)20-14-5-3-4-12(9-14)18-21-15-10-13(19)6-7-16(15)23-18/h3-7,9-11H,8H2,1-2H3,(H,20,22) |
Clave InChI |
SMQYJWYYBUPYOH-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)NC1=CC=CC(=C1)C2=NC3=C(O2)C=CC(=C3)Cl |
SMILES canónico |
CC(C)CC(=O)NC1=CC=CC(=C1)C2=NC3=C(O2)C=CC(=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2,4-dimethylphenyl)-1,3-dioxo-N-[4-(trifluoromethoxy)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B303122.png)
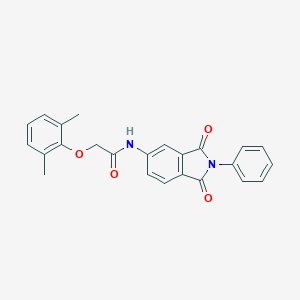
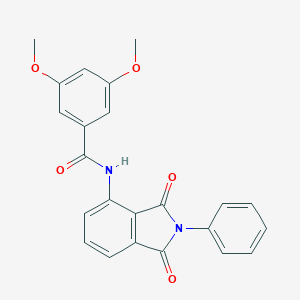
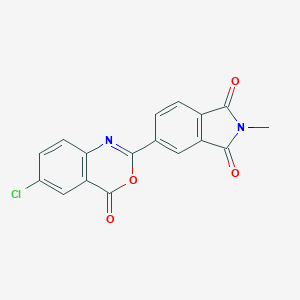
![N-[4-chloro-3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2-(2,6-dimethylphenoxy)acetamide](/img/structure/B303131.png)

![4-[(3-Iodoanilino)carbonyl]phenyl propionate](/img/structure/B303134.png)
![2-[(6-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)methyl]-5-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B303136.png)

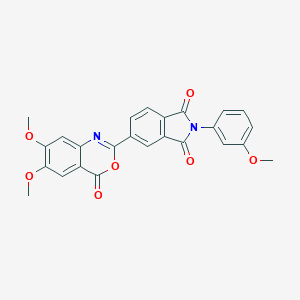
![2-[(2-iodobenzoyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B303145.png)
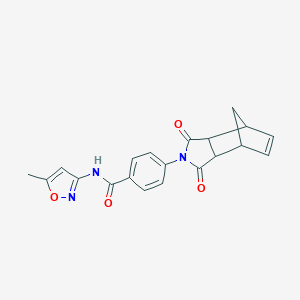

![4-{[4-(5-Methyl-1,3-benzoxazol-2-yl)anilino]carbonyl}phenyl propionate](/img/structure/B303148.png)